ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride
CAS No.: 1204423-21-1
Cat. No.: VC4572743
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204423-21-1 |
|---|---|
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 204.65 |
| IUPAC Name | ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H |
| Standard InChI Key | WGLBRWZYFSHFDJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C=C1N)C.Cl |
Introduction
Structural Characteristics
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride belongs to the pyrrole family, a class of five-membered heterocyclic compounds containing one nitrogen atom. Its structure includes three critical functional groups:
-
An ethyl ester at the C-3 position, which influences solubility and metabolic stability.
-
A primary amino group at C-4, providing a site for hydrogen bonding and chemical modification.
-
A methyl group at N-1, which sterically shields the nitrogen and modulates electronic properties .
The hydrochloride salt form enhances the compound’s crystallinity and stability compared to its free base counterpart (C₈H₁₂N₂O₂, MW 168.19 g/mol) . Key structural data are summarized in Table 1.
Table 1: Structural and Identifier Data
Discrepancies in CAS numbers (1204423-21-1 vs. 2031268-73-0) may arise from differences in salt forms or database errors, necessitating verification via analytical characterization .
Physicochemical Properties
The hydrochloride salt exhibits distinct properties compared to the free base:
Table 2: Physicochemical Comparison
| Property | Free Base | Hydrochloride |
|---|---|---|
| Molecular Weight | 168.19 g/mol | 204.65 g/mol |
| Solubility | Not reported | Not available |
| Stability | Likely lower | Enhanced |
Analytical Characterization
Spectroscopic techniques are essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methyl group (δ 3.6–3.8 ppm, singlet), and aromatic protons (δ 6.0–7.0 ppm).
-
¹³C NMR: Carboxylate carbon (δ 165–170 ppm), aromatic carbons (δ 100–130 ppm).
-
-
Infrared (IR) Spectroscopy: Stretches for N-H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-N (1250–1350 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 204.65 (hydrochloride) or 168.19 (free base) .
Applications in Research
Pyrrole derivatives are prized in medicinal chemistry due to their bioisosteric resemblance to endogenous molecules. Although direct studies on this compound are sparse, structural analogs exhibit:
-
Antimicrobial Activity: Disruption of bacterial cell membranes via interaction with phospholipids.
-
Anticancer Potential: Inhibition of kinase enzymes involved in tumor proliferation.
-
Anti-Inflammatory Effects: Modulation of COX-2 and TNF-α pathways.
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride’s ester group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives.
Biological Activities
While specific pharmacological data are unavailable, the compound’s functional groups suggest mechanisms akin to related pyrroles:
-
Amino Group: Forms hydrogen bonds with enzymatic active sites (e.g., ATP-binding pockets in kinases).
-
Pyrrole Ring: Participates in π-π stacking with aromatic residues in target proteins.
-
Ester Group: Enhances cell membrane permeability compared to carboxylic acids.
Comparison with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Bioactivity |
|---|---|---|
| Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate HCl | C-3 ester, C-4 amino, N-1 methyl | Potential kinase inhibition |
| Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl | C-2 ester, C-4 amino, N-1 methyl | Antimicrobial |
| Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate HCl | C-2 ester, C-3 amino, N-1 methyl | Anticancer |
Positional isomerism profoundly affects target selectivity; for example, C-2 esters exhibit stronger antimicrobial effects than C-3 analogs.
Future Research Directions
-
Synthetic Optimization: Develop scalable routes with higher yields and greener solvents.
-
Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
-
Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency and reduce toxicity.
-
Computational Modeling: Predict target interactions using molecular docking and dynamics simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume